molecular formula C15H8N4O5S B2937693 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 851095-36-8

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Katalognummer: B2937693
CAS-Nummer: 851095-36-8
Molekulargewicht: 356.31
InChI-Schlüssel: DXAYGWRQTKXOJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds, such as 5-furan-2-yl[1,3,4]oxadiazole-2-thiol, involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide . A series of Mannich bases of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol were then synthesized by the reaction of the initial compound with suitably substituted amines and formaldehyde in ethanol . Another synthesis method involves the reaction of urea and thiourea with furfural to yield bisimines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Compounds containing furan, oxadiazole, and nitrobenzothiophene moieties have been extensively studied for their unique reactivity and potential in synthesizing novel heterocyclic compounds. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a sequence involving coupling, thioamide formation, and oxidative cyclization processes. This synthesis pathway highlights the chemical versatility of furan-containing compounds in creating complex heterocyclic structures (А. Aleksandrov & М. М. El’chaninov, 2017).

Biological and Pharmacological Activities

Oxadiazole derivatives, including those with furan moieties, have shown a wide array of biological activities. Siwach and Verma (2020) reviewed the therapeutic potential of oxadiazole or furadiazole containing compounds, underscoring their antibacterial, antitumor, antiviral, and antioxidant properties. This broad range of activities suggests the applicability of these compounds in developing new therapeutic agents (Ankit Siwach & P. Verma, 2020).

Energetic Materials and Explosives

The incorporation of oxadiazole rings into energetic materials has been explored due to their potential in improving stability and performance. Tang et al. (2015) investigated energetic compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings, demonstrating that these materials have good thermal stabilities and detonation performance comparable to RDX, a common explosive. This research indicates the potential of oxadiazole derivatives in the development of less sensitive, high-performance energetic materials (Yongxing Tang et al., 2015).

Antimicrobial Applications

Derivatives of oxadiazoles, especially those substituted with furan and nitro groups, have been evaluated for their antimicrobial properties. Jafari et al. (2017) synthesized and assessed the antibacterial and antifungal activities of 2,5-disubstituted 1,3,4-oxadiazole derivatives, finding that certain compounds exhibited remarkable activity against Staphylococcus aureus and Escherichia coli. These findings highlight the potential use of such derivatives in creating new antimicrobial agents (E. Jafari et al., 2017).

Vasodilator Action and Nitric Oxide Generation

Furoxans, closely related to furan-oxadiazole compounds, have been studied for their vasodilator actions mediated through nitric oxide (NO) generation. Feelisch, Schönafinger, and Noack (1992) investigated the mechanism behind the vasodilator action of furoxans, showing that these compounds act as prodrugs to increase cyclic GMP levels via NO formation. This study points to the potential medical applications of furoxan derivatives in treating cardiovascular conditions (M. Feelisch et al., 1992).

Wirkmechanismus

Target of Action

The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to fructose. This pathway is activated when glucose levels are high, particularly in conditions like diabetes.

Biochemical Pathways

The compound’s action on aldose reductase affects the polyol pathway . By inhibiting aldose reductase, the compound may prevent the accumulation of sorbitol and fructose, which can cause cellular damage when present in high concentrations. This is particularly relevant in the context of diabetic complications, where persistent hyperglycemia leads to increased activity of the polyol pathway.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibition of aldose reductase and the subsequent impact on the polyol pathway . By preventing the accumulation of sorbitol and fructose, the compound could potentially mitigate cellular damage associated with these substances.

Eigenschaften

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O5S/c20-13(16-15-18-17-14(24-15)10-2-1-5-23-10)12-7-8-6-9(19(21)22)3-4-11(8)25-12/h1-7H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAYGWRQTKXOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.